molecular formula C7H14N2O2 B6232845 1-(3-hydroxypropyl)-1,3-diazinan-2-one CAS No. 670227-88-0

1-(3-hydroxypropyl)-1,3-diazinan-2-one

Cat. No.: B6232845
CAS No.: 670227-88-0
M. Wt: 158.20 g/mol
InChI Key: LDJDTTSBOOJIIL-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-1,3-diazinan-2-one is a chemical compound with a unique structure that includes a diazinane ring substituted with a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-hydroxypropyl)-1,3-diazinan-2-one typically involves the reaction of 1,3-diazinane with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol attacks the diazinane ring, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxypropyl)-1,3-diazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 1-(3-oxopropyl)-1,3-diazinan-2-one.

    Reduction: Formation of 1-(3-aminopropyl)-1,3-diazinan-2-one.

    Substitution: Formation of various substituted diazinane derivatives.

Scientific Research Applications

1-(3-Hydroxypropyl)-1,3-diazinan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(3-hydroxypropyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diazinane ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    1-(3-Hydroxypropyl)-1,3-diazepan-2-one: Similar structure with a seven-membered ring.

    1-(3-Hydroxypropyl)-1,3-oxazinan-2-one: Contains an oxygen atom in the ring.

    1-(3-Hydroxypropyl)-1,3-thiazinan-2-one: Contains a sulfur atom in the ring.

Uniqueness: 1-(3-Hydroxypropyl)-1,3-diazinan-2-one is unique due to its specific ring structure and the presence of a hydroxypropyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

670227-88-0

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

1-(3-hydroxypropyl)-1,3-diazinan-2-one

InChI

InChI=1S/C7H14N2O2/c10-6-2-5-9-4-1-3-8-7(9)11/h10H,1-6H2,(H,8,11)

InChI Key

LDJDTTSBOOJIIL-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)N(C1)CCCO

Purity

95

Origin of Product

United States

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